molecular formula C30H38N4O6 B13827317 (S)-2-Amino-N-((S)-1-(((S)-3-(4-hydroxyphenyl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide

(S)-2-Amino-N-((S)-1-(((S)-3-(4-hydroxyphenyl)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide

Cat. No.: B13827317
M. Wt: 550.6 g/mol
InChI Key: LCXURRLYDBPUAM-DPZBCOQUSA-N
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Description

H-Leu-Val-Tyr-Amc, also known as N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin, is a synthetic peptide substrate widely used in biochemical research. This compound is particularly significant in the study of proteasome activity, a protein complex responsible for degrading unneeded or damaged proteins by proteolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Val-Tyr-Amc involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, leucine, to a solid resin. Subsequent amino acids, valine, tyrosine, and 7-amido-4-methylcoumarin, are sequentially added through condensation reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of H-Leu-Val-Tyr-Amc follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the peptide. The final product is purified using preparative HPLC and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Scientific Research Applications

H-Leu-Val-Tyr-Amc is extensively used in scientific research, particularly in the study of proteasome activity. It serves as a substrate for measuring the chymotrypsin-like activity of the proteasome, which is crucial for understanding protein degradation pathways in cells. This compound is also used in cancer research to study the effects of proteasome inhibitors on tumor cells .

In addition to its use in biochemistry, H-Leu-Val-Tyr-Amc is employed in drug discovery and development. It helps identify potential proteasome inhibitors, which can be used as therapeutic agents for treating various diseases, including cancer and neurodegenerative disorders .

Mechanism of Action

H-Leu-Val-Tyr-Amc exerts its effects by serving as a substrate for the proteasome. The proteasome cleaves the peptide bond, releasing 7-amido-4-methylcoumarin, which fluoresces upon excitation. This fluorescence is used to measure proteasome activity, providing insights into the regulation of protein degradation in cells .

Comparison with Similar Compounds

H-Leu-Val-Tyr-Amc is similar to other fluorogenic peptide substrates, such as N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin and Z-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin. H-Leu-Val-Tyr-Amc is unique in its specific sequence and its ability to measure chymotrypsin-like activity of the proteasome with high sensitivity .

List of Similar Compounds:
  • N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin
  • Z-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin
  • Cbz-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amido-4-Methylcoumarin

Properties

Molecular Formula

C30H38N4O6

Molecular Weight

550.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C30H38N4O6/c1-16(2)12-23(31)28(37)34-27(17(3)4)30(39)33-24(14-19-6-9-21(35)10-7-19)29(38)32-20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H,32,38)(H,33,39)(H,34,37)/t23-,24-,27-/m0/s1

InChI Key

LCXURRLYDBPUAM-DPZBCOQUSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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